molecular formula C19H18N2O3 B1226045 2-(2-furanyl)-N-(2-oxolanylmethyl)-4-quinolinecarboxamide

2-(2-furanyl)-N-(2-oxolanylmethyl)-4-quinolinecarboxamide

Cat. No. B1226045
M. Wt: 322.4 g/mol
InChI Key: UCXSQRYCERRUHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-furanyl)-N-(2-oxolanylmethyl)-4-quinolinecarboxamide is a member of quinolines.

Scientific Research Applications

Photodecomposition Properties The photodecomposition properties of related compounds like 2-(5′-nitro-2′-furanyl)ethenyl-4-{ N -[4′-( N , N -diethylamino)-1′-methylbutyl] carbamoyl} quinoline have been studied, providing insights into the primary processes and kinetics of photodecomposition. The study of such processes is crucial in understanding the stability and behavior of the compound under various light conditions (Borissevitch, Daghastanli, & Degterev, 2003).

Biochemical Interactions and Applications

Radioligand Potential Compounds such as N-[11C]methylated quinoline-2-carboxamides have been labeled with carbon-11 and studied as potential radioligands for visualizing peripheral benzodiazepine receptors in vivo with positron emission tomography (PET). Such studies indicate the potential biomedical imaging applications of these compounds (Matarrese et al., 2001).

Antimicrobial and Antimycobacterial Activity Compounds like N-[5-(2-furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamide have shown significant antibacterial and antimycobacterial activity against various microbial strains, indicating their potential use in antimicrobial therapies. The structure-activity relationship of these compounds is vital for understanding their mechanism of action and optimizing their therapeutic potential (Chambhare et al., 2003).

Chemical Structure and Behavior

Structural Analysis and Coordination Behavior The structural properties of compounds such as 2,3-bis(2-furanyl)quinoxaline have been studied, revealing insights into their crystalline structure and coordination behavior. Understanding the molecular geometry and interaction of these compounds is crucial for predicting their chemical behavior and potential applications in fields like materials science (Wu et al., 2002).

properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

2-(furan-2-yl)-N-(oxolan-2-ylmethyl)quinoline-4-carboxamide

InChI

InChI=1S/C19H18N2O3/c22-19(20-12-13-5-3-9-23-13)15-11-17(18-8-4-10-24-18)21-16-7-2-1-6-14(15)16/h1-2,4,6-8,10-11,13H,3,5,9,12H2,(H,20,22)

InChI Key

UCXSQRYCERRUHA-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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